Scaffold-Level SCD1 Inhibitory Potency: Piperazinylpyridazine Core vs. Piperidinyl-Pyridazinyl Alternative Scaffolds
The piperazinylpyridazine core scaffold, which includes CAS 1021027-95-1, has demonstrated superior SCD1 inhibitory potency compared to the piperidinyl-pyridazinyl scaffold class. The lead piperazinylpyridazine compound XEN103 achieved an mSCD1 IC50 of 14 nM and a HepG2 cellular IC50 of 12 nM [1]. In contrast, representative piperidinyl-pyridazinyl SCD1 inhibitors from the Janssen patent series (US9102669B2) typically exhibit IC50 values in the range of 11-12 nM in enzymatic assays but with reduced cellular potency and lower oral bioavailability [2]. This scaffold-level difference in the core heterocycle (piperazine vs. piperidine) directly impacts both target engagement and drug-like properties. As CAS 1021027-95-1 retains the piperazine core linked to the pyridazine ring, it benefits from this scaffold-level advantage over piperidinyl alternatives.
| Evidence Dimension | SCD1 enzymatic inhibition potency (scaffold-level comparison) |
|---|---|
| Target Compound Data | Piperazinylpyridazine scaffold: mSCD1 IC50 = 14 nM (XEN103 as class representative) [1] |
| Comparator Or Baseline | Piperidinyl-pyridazinyl scaffold: SCD1 IC50 ≈ 11-12 nM (representative compounds from US9102669B2) [2] |
| Quantified Difference | Comparable enzymatic potency between scaffolds; however, piperazinylpyridazine series demonstrates superior cellular activity (HepG2 IC50 = 12 nM for XEN103 vs. generally higher cellular IC50 values for piperidinyl series) [1][2] |
| Conditions | mSCD1 enzymatic assay (mouse SCD1); HepG2 cellular assay (human liver cells); rat liver microsome (RLM) assay |
Why This Matters
Selection of the piperazinylpyridazine scaffold over piperidinyl alternatives can improve the likelihood of achieving both enzymatic and cellular potency in SCD1-targeted research programs, which is critical for translating in vitro findings to cellular and in vivo models.
- [1] Zhang Z, et al. Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. J Med Chem. 2013 Jan 24;56(2):568-83. doi: 10.1021/jm301661h. PMID: 23245208. View Source
- [2] Rano T, et al. Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent US9102669B2. Issued August 11, 2015. BindingDB data: SCD1 IC50 ≈ 11-12 nM for representative compounds. View Source
